An In-depth Technical Guide to the Chemical Properties and Applications of Bis(2-cyanoethyl) Ether
An In-depth Technical Guide to the Chemical Properties and Applications of Bis(2-cyanoethyl) Ether
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chemical Intermediate
Bis(2-cyanoethyl) ether, also known by its IUPAC name 3-(2-cyanoethoxy)propanenitrile and synonyms such as 3,3'-Oxydipropionitrile, is a bifunctional organic compound that has garnered significant interest as a versatile building block in organic synthesis.[1][2] Its structure, characterized by a central ether linkage flanked by two cyanoethyl arms, provides two reactive nitrile functionalities.[2] This unique arrangement allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of polymers, plasticizers, and, notably, complex heterocyclic structures relevant to medicinal chemistry and drug development.[3][4] This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and safe handling, offering field-proven insights for its practical application in a research setting.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount for its effective use in experimental design. Bis(2-cyanoethyl) ether is typically a clear, colorless to pale yellow or brown liquid.[2][5] It is very soluble in water and moderately soluble in other polar solvents.[2][5][6] A summary of its key physicochemical properties is presented below for quick reference.
Table 1: Physicochemical Properties of Bis(2-cyanoethyl) ether
| Property | Value | Source(s) |
| CAS Number | 1656-48-0 | [1][7][8] |
| Molecular Formula | C₆H₈N₂O | [1][2][5] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | Clear, colorless to brown liquid | [2][5] |
| Melting Point | -26.3 °C | [5][9] |
| Boiling Point | ~306-314 °C | [5][9] |
| Density | 1.045 g/cm³ (at 25 °C) | [5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility in Water | Very soluble | [5] |
| Vapor Pressure | 0.0005 mmHg (at 25 °C) | [5] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the methylene protons. Data is available for confirmation of structure.[1][10]
-
IR Spectroscopy: The infrared spectrum prominently features a sharp, strong absorption band characteristic of the nitrile (C≡N) group, typically around 2250 cm⁻¹.[1]
-
Mass Spectrometry: GC-MS data is available and can be used to confirm the molecular weight and fragmentation pattern of the compound.[1]
Synthesis Pathway: The Cyanoethylation Reaction
The primary and most efficient route for synthesizing bis(2-cyanoethyl) ether is through a base-catalyzed Michael addition, a class of reaction known as cyanoethylation.[11][12] This process involves the reaction of acrylonitrile with ethylene cyanohydrin.[3] An alternative patented method involves reacting two moles of acrylonitrile with one mole of water in the presence of an alkaline catalyst.[3]
Mechanism of Synthesis: The reaction is catalyzed by a base (e.g., sodium hydroxide), which deprotonates the hydroxyl group of ethylene cyanohydrin to form a nucleophilic alkoxide. This alkoxide then attacks the electron-deficient β-carbon of acrylonitrile, a classic Michael acceptor.[12][13] The resulting carbanion is subsequently protonated by water or the parent alcohol to yield the final product.
Caption: Mechanism of base-catalyzed synthesis of bis(2-cyanoethyl) ether.
Experimental Protocol: Synthesis of Bis(2-cyanoethyl) ether
This protocol is adapted from established methods described in the patent literature.[3]
-
Reagent Preparation: To a stirred mixture of 106 g (2.0 moles) of acrylonitrile, add 18 g (1.0 mole) of water.
-
Catalyst Addition: While maintaining the temperature between 15-20 °C with external cooling, slowly add 2 cc of a 50% aqueous sodium hydroxide solution.
-
Reaction: Continue vigorous stirring and cooling for five hours, keeping the temperature between 15-20 °C. Allow the mixture to warm spontaneously to 45 °C, then cool again and maintain a temperature of 20-25 °C for an additional two hours.
-
Neutralization & Work-up: Acidify the reaction mixture to be slightly acidic using dilute hydrochloric acid (check with bromothymol blue indicator). Add 50 cc of a water-immiscible solvent like ethylene dichloride to extract the product.
-
Isolation: Separate the aqueous layer. Distill the organic extract under reduced pressure.
-
Purification: The crude product is further purified by fractional distillation. Bis(2-cyanoethyl) ether typically distills at 161-163 °C at a pressure of 5.5 mm Hg.[3]
Causality Insight: The use of a base is critical as it generates the necessary nucleophile for the reaction to proceed.[12] Temperature control is essential to prevent unwanted polymerization of acrylonitrile and to ensure a controlled reaction rate. Neutralization is required to stop the reaction and prevent base-catalyzed side reactions during work-up.
Chemical Reactivity and Key Transformations
The reactivity of bis(2-cyanoethyl) ether is dominated by its two nitrile functional groups. These groups can undergo hydrolysis to form carboxylic acids or reduction to form primary amines, providing pathways to valuable derivatives. The ether linkage is generally stable under neutral conditions but can be cleaved under harsh acidic or basic conditions.[2] It is also classified as a compound that may form peroxides upon storage, especially in the presence of air and light.[1]
A. Reduction to Bis(3-aminopropyl) Ether
A synthetically crucial transformation for drug development professionals is the reduction of the dinitrile to the corresponding diamine, bis(3-aminopropyl) ether. This is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[14][15] The resulting diamine is a valuable building block for synthesizing polyamides, resins, and various heterocyclic compounds.[3]
Mechanism of Nitrile Reduction with LiAlH₄: The reduction proceeds via a two-step nucleophilic attack by hydride ions (H⁻) from LiAlH₄.[15] The first hydride attacks the electrophilic nitrile carbon, breaking one of the pi bonds and forming an intermediate imine anion. A second hydride ion then attacks the imine carbon, leading to a dianion. A final aqueous or acidic work-up protonates the nitrogen atoms to yield the primary amine.[15][16]
Sources
- 1. Bis(2-cyanoethyl) ether | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1656-48-0: Bis(2-cyanoethyl) ether | CymitQuimica [cymitquimica.com]
- 3. US2382036A - Bis(2-cyanoethyl) ether and process for making same - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. Bis(2-cyanoethyl) ether, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. chem-casts.com [chem-casts.com]
- 10. 2-Cyanoethyl ether (1656-48-0) 1H NMR [m.chemicalbook.com]
- 11. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 12. asianpubs.org [asianpubs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 16. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
